molecular formula C18H20N4 B1240469 N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B1240469
M. Wt: 292.4 g/mol
InChI Key: DYJPBWZMZVMRSW-XCHVBMRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-imine is a member of pyridines and a member of piperazines.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine and its derivatives are studied extensively for their metabolism and pharmacokinetics in the human body. For instance, L-735,524, a compound related to N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine, has been recognized as a potent HIV-1 protease inhibitor. It undergoes various metabolic processes, such as glucuronidation, pyridine N-oxidation, and para-hydroxylation. This compound and its metabolites are mainly excreted through urine, with the parent compound being a significant component in the urine, indicating that urinary excretion is a minor pathway of elimination (Balani et al., 1995).

Imaging and Diagnostic Applications

  • Radioligands related to N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine are utilized in positron emission tomography (PET) for studying brain receptors, such as 5-HT1A receptors. For example, WAY-100635, labeled with carbon-11, is a promising radioligand for application with PET to study 5-HT1A receptors in the living human brain. It provides significant insights into receptor-binding parameters and brain radioactivity uptake (Osman et al., 1996).

Neurological Research

  • Derivatives of N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine have been investigated for their potential neurological effects. For instance, compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have been associated with marked parkinsonism in individuals, highlighting the compound's selective damage to cells in the substantia nigra, a critical finding for understanding and potentially treating parkinsonian disorders (Langston et al., 1983).

properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

(E,E)-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C18H20N4/c1-2-7-17(8-3-1)9-6-12-20-22-15-13-21(14-16-22)18-10-4-5-11-19-18/h1-12H,13-16H2/b9-6+,20-12+

InChI Key

DYJPBWZMZVMRSW-XCHVBMRISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C=C/C3=CC=CC=C3

SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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